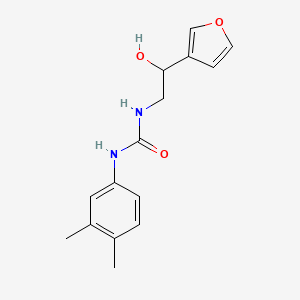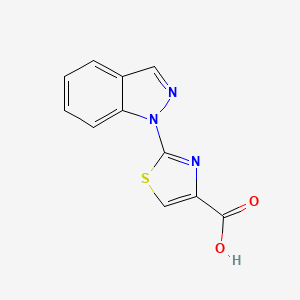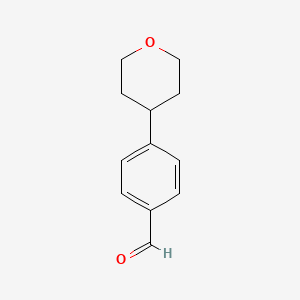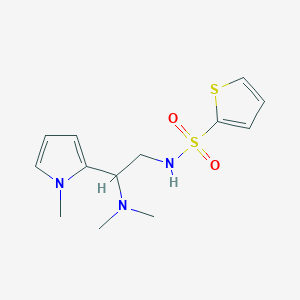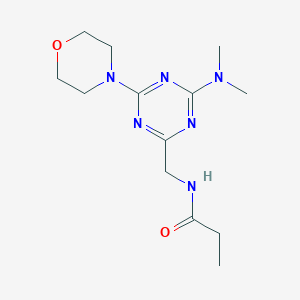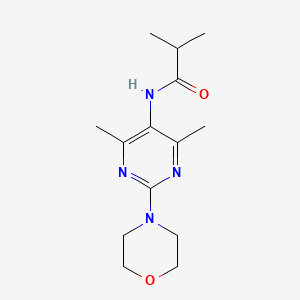![molecular formula C20H22N2O2 B3013715 N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide CAS No. 1448045-15-5](/img/structure/B3013715.png)
N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide is a complex organic molecule that may be related to the benzamide class of compounds. Benzamides are known for their diverse range of biological activities and are often studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the reaction of benzoyl chlorides or benzoic acids with appropriate amines or alcohols. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This method could potentially be adapted for the synthesis of this compound by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography . These techniques would be essential in determining the structure of this compound, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, N,N-dimethylbenzamide diethylmercaptole can react with active methylene compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives . It can also undergo cyclization reactions to form heterocyclic compounds . These types of reactions could be relevant when considering the reactivity of this compound in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of their substituents. For example, the stability of N-(hydroxymethyl) compounds derived from N-methylbenzamides is affected by substitution on the nitrogen atom . Similarly, the physical and chemical properties of this compound would need to be studied in detail to understand its behavior in various conditions.
Relevant Case Studies
While there are no direct case studies on this compound, related research on benzamide derivatives provides insights into their potential applications. For instance, some benzamide derivatives have been evaluated for their biological activities, such as suppressing lung cancer cell growth . These studies highlight the importance of understanding the synthesis, structure, and reactivity of benzamide compounds for their potential therapeutic uses.
科学的研究の応用
Chemical Transformations and Synthesis
Research on chemical compounds with similar structures has focused on their chemical transformations and synthetic utility. For instance, studies have explored the chemical oxidation processes of anticonvulsant compounds, revealing various oxidation sites and degrees, leading to the formation of derivatives like phthalimide and lactame (S. Adolphe-Pierre et al., 1998). Such investigations underscore the compound's potential in synthetic chemistry, particularly in the development of new pharmacologically active molecules.
Antiviral Research
Compounds with similar molecular motifs have been examined for their antiviral properties. Notably, Arbidol, a compound with a somewhat related structural framework, has been recognized for its broad-spectrum antiviral activity against a variety of viruses, including influenza and hepatitis C virus (Y. S. Boriskin et al., 2008). This area of research highlights the potential of structurally similar compounds in contributing to the development of new antiviral therapies.
Neurological Disease Imaging
The use of chemical derivatives for imaging in neurological diseases has been a significant area of application. For example, compounds designed for positron emission tomography (PET) have facilitated the in vivo localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (K. Shoghi-Jadid et al., 2002). This research underscores the importance of such compounds in advancing diagnostic techniques for neurodegenerative disorders.
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetic profiles of compounds bearing resemblance in structure have been subjects of study, revealing insights into their absorption, distribution, and elimination processes in biological systems. Investigations into the anticonvulsant D2916, for example, have provided detailed information on its metabolism and disposition in rats, highlighting sex differences in pharmacokinetic parameters and metabolic pathways (J. Maurizis et al., 1997). Such studies are crucial for understanding the behavior of potential therapeutic agents in the body.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that lead to their biological activities . For example, some indole derivatives have been reported to inhibit polymerization of tubulin , which can lead to cell apoptosis and cell cycle arrest .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives can inhibit the polymerization of tubulin, affecting the cell cycle and inducing apoptosis .
Result of Action
For example, some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle in the G2/M phase .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific receptors they interact with, the biochemical pathways they affect, and their adme properties .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
One study revealed that a certain indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-8-9-14(2)16(10-13)20(24)21-11-19(23)17-12-22(3)18-7-5-4-6-15(17)18/h4-10,12,19,23H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXYBLSUIBACIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

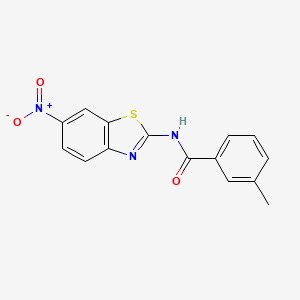
![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)


